6-tert-Butyl-3-iodo-1H-indole-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-tert-Butyl-3-iodo-1H-indole-2-carboxylic acid is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by the presence of a tert-butyl group at the 6th position, an iodine atom at the 3rd position, and a carboxylic acid group at the 2nd position of the indole ring. The unique structure of this compound makes it a valuable subject of study in organic chemistry and pharmaceutical research.
Vorbereitungsmethoden
The synthesis of 6-tert-Butyl-3-iodo-1H-indole-2-carboxylic acid involves several steps, starting from commercially available starting materials. One common synthetic route includes the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone under acidic conditions to form the indole core Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, using catalysts and controlled environments to ensure consistency and scalability .
Analyse Chemischer Reaktionen
6-tert-Butyl-3-iodo-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Wissenschaftliche Forschungsanwendungen
6-tert-Butyl-3-iodo-1H-indole-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a precursor in various organic reactions.
Biology: The compound’s structure allows it to interact with biological systems, making it a useful tool in studying biochemical pathways and enzyme interactions.
Wirkmechanismus
The mechanism of action of 6-tert-Butyl-3-iodo-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The indole ring system can bind to various receptors and enzymes, influencing their activity. The tert-butyl and iodine substituents can enhance the compound’s binding affinity and specificity. The carboxylic acid group can participate in hydrogen bonding and other interactions, further modulating the compound’s biological effects .
Vergleich Mit ähnlichen Verbindungen
6-tert-Butyl-3-iodo-1H-indole-2-carboxylic acid can be compared with other indole derivatives, such as:
3-Iodo-1H-indole-2-carboxylic acid: Lacks the tert-butyl group, which can affect its reactivity and biological activity.
6-tert-Butyl-3-iodo-1H-indole-1-carboxylic acid: The position of the carboxylic acid group is different, leading to variations in chemical behavior and applications.
tert-Butyl 3-iodo-6-methoxy-1H-indole-1-carboxylate:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C13H14INO2 |
---|---|
Molekulargewicht |
343.16 g/mol |
IUPAC-Name |
6-tert-butyl-3-iodo-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C13H14INO2/c1-13(2,3)7-4-5-8-9(6-7)15-11(10(8)14)12(16)17/h4-6,15H,1-3H3,(H,16,17) |
InChI-Schlüssel |
SLZMIXGXQPQDRQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC2=C(C=C1)C(=C(N2)C(=O)O)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.